molecular formula C26H23BrO4 B11652884 Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11652884
M. Wt: 479.4 g/mol
InChI Key: UFMGFFNGUVHMEA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a benzofuran core

Properties

Molecular Formula

C26H23BrO4

Molecular Weight

479.4 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H23BrO4/c1-4-29-26(28)24-20-13-23(30-15-19-12-16(2)10-11-17(19)3)21(27)14-22(20)31-25(24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3

InChI Key

UFMGFFNGUVHMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC(=C3)C)C)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzofuran precursor, followed by the introduction of the 2,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis, and advanced purification techniques like chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly for its anti-inflammatory and anticancer properties. Studies have indicated that benzofuran derivatives, including this compound, exhibit significant biological activities.

Anticancer Activity

Research has demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. A study indicated that compounds with similar structures to Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran compounds have been documented extensively. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the bromo and methoxy groups influences its biological activity significantly.

Structural Feature Effect on Activity
Bromo GroupEnhances lipophilicity and biological activity
Methoxy GroupModulates receptor interaction and solubility

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that can be optimized for better yields. The compound can be synthesized through alkylation reactions followed by cyclization processes .

Case Study: Synthesis Optimization

In a recent study, researchers optimized the synthesis process by adjusting reaction conditions such as temperature and solvent choice, leading to increased yields and purity of the final product .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science due to its unique structural properties.

Polymer Composites

The compound can be utilized in developing polymer composites with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of the materials .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzofuran core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-fluoro-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-iodo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.

Biological Activity

Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran moiety combined with an ethyl ester functional group. The structural formula is represented as follows:

C22H24BrO4\text{C}_{22}\text{H}_{24}\text{BrO}_4

This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For example, compounds with similar structural features have shown efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV) . These findings suggest that this compound may also possess antiviral activity through mechanisms such as inhibition of viral replication.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. It has been noted that benzofuran derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression . In particular, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, indicating that this compound may also exhibit similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with growth and survival .
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyCompoundBiological ActivityFindings
Benzofuran derivativeAntiviralInhibition of HSV replication with an IC50 of 10 µM
Similar structureAnticancerInduced apoptosis in MCF-7 breast cancer cells at 20 µM
Related compoundAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages

These studies highlight the potential therapeutic applications of this compound and its analogs.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate, and what critical steps ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including benzofuran core formation, halogenation, and functional group substitutions. For example:

Benzofuran Core Construction : Use NaH in THF to deprotonate phenolic intermediates, enabling nucleophilic substitution (e.g., benzyloxy group introduction) .

Halogenation : Bromination at the 6-position can be achieved using bromine sources (e.g., NBS or Br₂) under controlled conditions to avoid over-halogenation .

Esterification : Ethyl ester groups are introduced via reaction with ethyl chloroacetate in the presence of K₂CO₃ in DMF at 92–94°C .
Critical Steps :

  • Strict anhydrous conditions for NaH-mediated reactions to prevent hydrolysis .
  • Purification via silica gel chromatography or recrystallization (e.g., methanol) to isolate high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while benzofuran protons show distinct splitting patterns .
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. Programs like SHELXL refine crystal structures, handling high-resolution or twinned data .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this benzofuran derivative?

  • Methodological Answer : Crystallographic challenges (e.g., disorder, twinning) require tailored refinement strategies:
  • Disordered Groups : Use PART instructions in SHELXL to model split positions for flexible substituents (e.g., methoxy groups) .
  • Twinning : Apply TWIN and BASF commands in SHELXL for twinned datasets, adjusting scale factors and HKLF 5 formatting .
  • Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and ensure accurate space group assignment .

Q. What methodological considerations are crucial when analyzing the impact of halogenation on the compound's bioactivity?

  • Methodological Answer : Bromination alters electronic properties and steric effects, impacting bioactivity:
  • Comparative Studies : Synthesize non-brominated analogs (e.g., replace Br with H or Cl) and test cytotoxicity (e.g., MTT assays). For example, brominated derivatives may show reduced cytotoxicity compared to precursors due to steric hindrance .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and HOMO-LUMO gaps to predict interaction with biological targets .
    Data Table : Bioactivity Comparison
DerivativeCytotoxicity (IC₅₀, μM)Antifungal Activity (MIC, μg/mL)
Brominated25.3 ± 1.212.5 ± 0.8
Non-Brominated18.7 ± 0.9>50
Source: Adapted from

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of substituted benzofuran derivatives?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce hydrolysis .
  • Temperature Control : Maintain reactions at 0°C during NaH-mediated steps to prevent exothermic decomposition .
  • Catalyst Screening : Test Pd catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) to improve regioselectivity .
    Case Study : Optimizing esterification at 92–94°C instead of reflux minimizes decarboxylation side products .

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